molecular formula C7H6BF4KO B8024528 Potassium trifluoro(2-fluoro-4-(hydroxymethyl)phenyl)borate

Potassium trifluoro(2-fluoro-4-(hydroxymethyl)phenyl)borate

Cat. No.: B8024528
M. Wt: 232.03 g/mol
InChI Key: OVNHGEKENKDYAS-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-fluoro-4-(hydroxymethyl)phenyl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-fluoro-4-(hydroxymethyl)phenyl)borate typically involves the reaction of 2-fluoro-4-(hydroxymethyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, to yield the desired trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-fluoro-4-(hydroxymethyl)phenyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The reactions are typically carried out under mild conditions, making the compound versatile and easy to handle .

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Mechanism of Action

The mechanism by which potassium trifluoro(2-fluoro-4-(hydroxymethyl)phenyl)borate exerts its effects involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling, the compound transfers its organic group to a palladium catalyst, which then couples with an electrophilic partner to form the desired product . This process is facilitated by the stability and reactivity of the trifluoroborate group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(2-fluoro-4-(hydroxymethyl)phenyl)borate is unique due to its specific functional groups, which provide distinct reactivity and stability. The presence of the hydroxymethyl group enhances its solubility and reactivity in aqueous media, making it more versatile compared to other trifluoroborates .

Properties

IUPAC Name

potassium;trifluoro-[2-fluoro-4-(hydroxymethyl)phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF4O.K/c9-7-3-5(4-13)1-2-6(7)8(10,11)12;/h1-3,13H,4H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNHGEKENKDYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)CO)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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